molecular formula C5H7KO3 B13501855 Potassium 3-methyl-2-oxobutanoate

Potassium 3-methyl-2-oxobutanoate

Cat. No.: B13501855
M. Wt: 154.21 g/mol
InChI Key: ZXZOMLSRJKRZSY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C5H7KO3

Molecular Weight

154.21 g/mol

IUPAC Name

potassium;3-methyl-2-oxobutanoate

InChI

InChI=1S/C5H8O3.K/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1

InChI Key

ZXZOMLSRJKRZSY-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-methyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The enolate ion of 3-methyl-2-oxobutanoic acid is generated by deprotonation with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired potassium salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-methyl-2-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-methyl-2-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 3-methyl-2-oxobutanoate involves its participation in biochemical pathways. It acts as a substrate for enzymes such as 3-methyl-2-oxobutanoate hydroxymethyltransferase, which catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to form ketopantoate. This reaction is a key step in the biosynthesis of pantothenate (vitamin B5) and coenzyme A .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-methyl-2-oxobutanoate: Similar in structure but with sodium instead of potassium.

    Ethyl 3-oxobutanoate:

    3-methyl-2-oxobutanoic acid: The parent acid form of the compound.

Uniqueness

Potassium 3-methyl-2-oxobutanoate is unique due to its specific role in biochemical pathways and its potassium ion, which can influence its solubility and reactivity compared to its sodium counterpart .

Biological Activity

Potassium 3-methyl-2-oxobutanoate, also known as potassium 3-methyl-2-oxobutyrate, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, metabolic roles, and applications in various fields, particularly in medicine and agriculture.

  • Molecular Formula : C5_5H7_7KO3_3
  • Molecular Weight : 166.17 g/mol
  • CAS Number : 23698453

Biological Activity

This compound exhibits several significant biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways.

1. Role in Amino Acid Metabolism

This compound is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production. It serves as a substrate for enzymes involved in the transamination and decarboxylation processes that lead to the formation of valine, leucine, and isoleucine.

2. Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties. It is involved in the synthesis of neurotransmitters and can influence neuronal health by modulating metabolic pathways associated with oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Neuroprotective Mechanisms

A study published in Neuropharmacology highlighted the compound's role as a precursor for neuroprotective agents. The findings suggested that it could enhance cognitive function by promoting neuronal survival under stress conditions .

Study 2: Antioxidant Activity

In vitro studies demonstrated that this compound exhibits antioxidant properties. It was shown to scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for preventing neurodegenerative diseases .

Study 3: Impact on Plant Growth

Research conducted on agricultural applications revealed that this compound enhances plant growth by improving nutrient uptake and stress tolerance. It was observed to increase chlorophyll content and photosynthetic efficiency in crops under saline conditions .

Data Table: Biological Effects of this compound

Biological ActivityMechanismReference
NeuroprotectionModulates neurotransmitter synthesis
AntioxidantScavenges free radicals
Plant Growth StimulationEnhances nutrient uptake

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are essential. Current data indicate low toxicity levels; however, further studies are warranted to fully understand its safety profile in therapeutic contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.